Lipophilicity (XLogP3) Fine-Tuning Through 3-Chloro-2-Methyl Substitution
The computed XLogP3 value for 1-(3-chloro-2-methylphenyl)piperidine is 3.9, positioning it between the less lipophilic single-substituted analogs – 1-(3-chlorophenyl)piperidine (3.6) and 1-(2-methylphenyl)piperidine (3.7) – and the more lipophilic regioisomer 1-(3-chloro-4-methylphenyl)piperidine (4.6) [1][2][3][4]. This intermediate logP window (3.6–4.6) allows fine-tuning of CNS permeability without pushing into the higher lipophilicity range associated with rapid metabolic clearance and promiscuous binding.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 1-(3-Chlorophenyl)piperidine: 3.6; 1-(2-Methylphenyl)piperidine: 3.7; 1-(3-Chloro-4-methylphenyl)piperidine: 4.6 |
| Quantified Difference | +0.3 vs 3-chlorophenyl; +0.2 vs 2-methylphenyl; -0.7 vs 3-chloro-4-methylphenyl |
| Conditions | PubChem XLogP3 3.0 algorithm; identical computational protocol for all compounds (PubChem release 2019.06.18 or later) |
Why This Matters
Lipophilicity directly governs passive membrane permeability and binding to plasma proteins; this compound's intermediate logP may offer an advantageous balance for CNS-targeted libraries.
- [1] PubChem Compound Summary for CID 17827256, '1-(3-Chloro-2-methylphenyl)piperidine'. View Source
- [2] PubChem Compound Summary for CID 10220252, '1-(3-Chlorophenyl)piperidine'. View Source
- [3] PubChem Compound Summary for CID 138967, 'N-(2-Methylphenyl)piperidine' (also known as 1-(2-methylphenyl)piperidine). View Source
- [4] PubChem Compound Summary for CID 26967047, '1-(3-Chloro-4-methylphenyl)piperidine'. View Source
